molecular formula C16H16N2O3 B5298380 N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methylphenyl)urea

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methylphenyl)urea

Cat. No. B5298380
M. Wt: 284.31 g/mol
InChI Key: GUIJAKOQGLAVHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methylphenyl)urea, also known as MDU-4, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MDU-4 is a member of the benzodioxole family of compounds, which have been shown to possess a range of pharmacological activities.

Mechanism of Action

The exact mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methylphenyl)urea is not fully understood. However, it has been suggested that the compound may act as an inhibitor of certain enzymes involved in inflammation and cancer progression. N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methylphenyl)urea has also been shown to modulate the activity of certain signaling pathways in cancer cells.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methylphenyl)urea has been shown to possess a range of biochemical and physiological effects. In animal studies, the compound has been shown to reduce inflammation and pain. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methylphenyl)urea has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methylphenyl)urea has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to possess a range of pharmacological activities, making it a useful tool for investigating various biological processes. However, N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methylphenyl)urea has some limitations as well. Its mechanism of action is not fully understood, and its efficacy and safety in humans have not been established.

Future Directions

There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methylphenyl)urea. One area of interest is the compound's potential use in treating neurodegenerative diseases. Further studies are needed to determine the efficacy of N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methylphenyl)urea in animal models of these diseases and to investigate its potential mechanisms of action. Another area of interest is the compound's potential use in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to investigate the safety and efficacy of N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methylphenyl)urea in humans.

Synthesis Methods

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methylphenyl)urea can be synthesized through a multi-step process involving the reaction of 1,3-benzodioxole with 2-methylphenylisocyanate. The resulting product is then treated with hydrochloric acid to yield N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methylphenyl)urea. The purity of the compound can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methylphenyl)urea has been the subject of extensive research due to its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties. The compound has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-11-4-2-3-5-13(11)18-16(19)17-9-12-6-7-14-15(8-12)21-10-20-14/h2-8H,9-10H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUIJAKOQGLAVHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methylphenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.